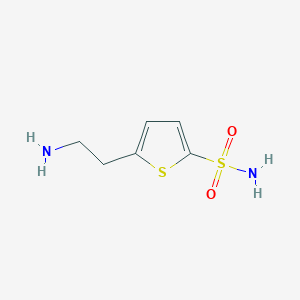

5-(2-Aminoethyl)thiophene-2-sulfonamide

Vue d'ensemble

Description

5-(2-Aminoethyl)thiophene-2-sulfonamide is a heterocyclic compound with the molecular formula C6H10N2O2S2 and a molecular weight of 206.29 g/mol . This compound features a thiophene ring substituted with an aminoethyl group and a sulfonamide group, making it a valuable building block in organic synthesis and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-ethylamine with sulfonyl chloride derivatives under basic conditions. Common reagents used in the synthesis include ammonium hydroxide, acetic anhydride, acetone, toluene, triethylamine, phosphorus pentachloride, ethyl acetate, phthalic anhydride, dichloromethane, and sulfuric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Aminoethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

Applications De Recherche Scientifique

5-(2-Aminoethyl)thiophene-2-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mécanisme D'action

The mechanism of action of 5-(2-Aminoethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aminoethyl group can participate in electrostatic interactions, further modulating the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5-(2-Aminoethyl)thiophene-2-sulfonamide include other thiophene-based sulfonamides and aminoethyl-substituted heterocycles . Examples include:

- 5-(2-Aminoethyl)thiophene-2-carboxamide

- 5-(2-Aminoethyl)thiophene-2-sulfonic acid

- 5-(2-Aminoethyl)thiophene-2-sulfonyl chloride

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminoethyl and sulfonamide groups allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research and industrial applications .

Activité Biologique

5-(2-Aminoethyl)thiophene-2-sulfonamide, also known as ATS (Aminoethyl Thiophene Sulfonamide), is a sulfonamide derivative notable for its potential biological activities, particularly as an inhibitor of carbonic anhydrase enzymes. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 206.29 g/mol. It typically appears as a white to off-white crystalline powder and is soluble in water due to its hydrochloride salt form, which enhances bioavailability for pharmacological applications.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase IX (CA9), an enzyme that plays a crucial role in regulating pH and fluid balance in biological systems. CA9 is particularly overexpressed in hypoxic tumor conditions, making it a target for cancer therapies. By inhibiting CA9, ATS may disrupt tumor cell survival and growth, presenting potential therapeutic benefits in oncology .

1. Inhibition of Carbonic Anhydrases

Research has demonstrated that this compound effectively inhibits carbonic anhydrases, which are vital for various physiological processes. This inhibition can lead to therapeutic applications in conditions such as:

- Glaucoma : By lowering intraocular pressure.

- Edema : Through fluid regulation.

- Cancer : As a potential treatment for tumors with high CA9 expression .

2. Anticancer Properties

Studies indicate that ATS has significant anticancer properties. For instance, in vitro experiments showed that ATS binds to CA9 under hypoxic conditions, enhancing its potential as a biomarker for colorectal cancer (CRC). The compound's binding affinity was correlated with tumor growth in xenograft models, suggesting its utility in cancer diagnostics and treatment .

3. Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antimicrobial properties, although detailed studies are required to elucidate its efficacy against specific pathogens.

Table 1: Summary of Biological Activities of this compound

Case Study: Colorectal Cancer

In a study involving colorectal cancer patients, serum levels of CA9 were found to correlate with tumor levels of CA9 across different stages. The use of ATS as a radioisotope-labeled compound showed enhanced signal detection in tumors compared to controls, indicating its potential application in nuclear medicine imaging for CRC .

Propriétés

IUPAC Name |

5-(2-aminoethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S2/c7-4-3-5-1-2-6(11-5)12(8,9)10/h1-2H,3-4,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZFXEBUKQSRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)N)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406974 | |

| Record name | 5-(2-aminoethyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109213-13-0 | |

| Record name | 5-(2-aminoethyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-(2-Aminoethyl)thiophene-2-sulfonamide interact with its target and what are the downstream effects?

A1: this compound (ATS) targets Carbonic Anhydrase IX (CA9), an enzyme overexpressed in hypoxic conditions often found in solid tumors []. While the exact mechanism wasn't detailed in the study, sulfonamides are known CA9 inhibitors. By binding to CA9, ATS potentially disrupts the enzyme's activity, which could lead to a decrease in tumor cell survival and growth.

Q2: What is the relationship between serum CA9 levels and tumor CA9 expression in colorectal cancer patients?

A2: The study found a correlation between serum CA9 levels and tumor CA9 levels in different stages of colorectal cancer patients []. This suggests that measuring serum CA9 could be a potential tool for diagnosing CA9 expression in colorectal cancer clinical practice.

Q3: How effective was the indium-111 labeled ATS as a nuclear imaging probe for colorectal cancer in the study?

A3: The study used indium-111 labeled ATS in a mouse model with colorectal cancer. They observed a significantly enhanced radioisotope signal in the tumors of mice injected with the labeled ATS compared to the control group []. This suggests that radioisotope-labeled ATS could be a promising tool for nuclear medicine imaging in colorectal cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.